![molecular formula C16H12N2O4S B2995034 5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one CAS No. 1797589-28-6](/img/structure/B2995034.png)
5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one
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Overview
Description
The compound “5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one” is a complex organic molecule. It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C15H15N3O3S and a molecular weight of 317.36. The structure activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Scientific Research Applications
Antiproliferative Activity
Benzothiazole derivatives, including those fused with pyranopyrimidine, have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. These studies reveal that compounds with benzothiazole and pyranopyrimidine rings exhibit selective cytotoxicity towards cancer cells compared to normal cells, suggesting their potential as antitumor agents. For instance, specific synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives demonstrated potent antiproliferative activity against prostate, cervical, breast, and colon cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives represents an innovative approach to producing these compounds efficiently. This method offers advantages such as reduced reaction times and the avoidance of solvent use, making it a greener and more sustainable option for synthesizing potentially biologically active molecules. Such derivatives have also shown antiproliferative activity against various cancer cell lines, underscoring the importance of developing novel synthetic methods to support research in medicinal chemistry (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Biological Activity of Pyrazole and Thiazole Derivatives
The synthesis and characterization of pyrazole and thiazole derivatives, including their biological evaluation, have been extensively studied. These compounds often exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant properties. The research indicates that modifications to the pyrazole and thiazole cores can lead to compounds with potential applications in the development of new therapeutic agents (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of their targets, leading to downstream effects that contribute to their anti-tubercular activity .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may induce changes at the molecular and cellular levels that inhibit the growth or survival of M. tuberculosis.
properties
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14-6-5-10(9-21-14)15(20)18-7-11(8-18)22-16-17-12-3-1-2-4-13(12)23-16/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWIDNKHSGYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC(=O)C=C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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